REACTION_CXSMILES
|
B(Br)(Br)Br.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([O:12]C)=[CH:8][C:7]=1[S:14][CH3:15].N(CCO)CCO>ClCCl>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:7]=1[S:14][CH3:15]
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Name
|
|
Quantity
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31 mL
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Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
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Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=C1)OC)SC
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
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N(CCO)CCO
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred for 72 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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then cooled to 0° C
|
Type
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STIRRING
|
Details
|
the mixture was stirred at ambient temperature for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
once addition
|
Type
|
CUSTOM
|
Details
|
partitioned between dichloromethane and 2N hydrochloric acid
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |